2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl-
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Overview
Description
2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl- is an organic compound with a complex structure that includes both ketone and imine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl- typically involves the condensation of 2-hydroxybenzaldehyde with 4-phenyl-2-butanone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can yield the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl- involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Butanone, 4-(4-hydroxyphenyl)-:
4-Phenyl-2-butanone: A simpler ketone without the hydroxyphenyl and imine groups.
Uniqueness
2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl- is unique due to the presence of both ketone and imine functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
443893-37-6 |
---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
4-(2-hydroxyphenyl)imino-4-phenylbutan-2-one |
InChI |
InChI=1S/C16H15NO2/c1-12(18)11-15(13-7-3-2-4-8-13)17-14-9-5-6-10-16(14)19/h2-10,19H,11H2,1H3 |
InChI Key |
JVMBGCVVEYADKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=NC1=CC=CC=C1O)C2=CC=CC=C2 |
Origin of Product |
United States |
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